2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Dimethyl Groups: Methylation reactions using methyl iodide or similar reagents can introduce the dimethyl groups at the 6 and 7 positions.
Acetamide Formation: The acetamide group can be introduced through acylation reactions involving acetic anhydride or acetyl chloride.
N-Substitution: The final step involves the substitution of the acetamide nitrogen with a 2-methylphenyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring and the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the N-substitution.
N-(2-methylphenyl)acetamide: Lacks the benzofuran core.
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-phenylacetamide: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide is unique due to the specific combination of the benzofuran core, dimethyl groups, and the N-(2-methylphenyl)acetamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C19H19NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H19NO2/c1-12-8-9-16-15(11-22-19(16)14(12)3)10-18(21)20-17-7-5-4-6-13(17)2/h4-9,11H,10H2,1-3H3,(H,20,21) |
InChI Key |
RSLQGHDHYVRKBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC=C3C)C |
Origin of Product |
United States |
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